1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane

CAS No.: 175884-78-3

Cat. No.: VC8082009

Molecular Formula: C8H18O3Si2

Molecular Weight: 218.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175884-78-3 |

|---|---|

| Molecular Formula | C8H18O3Si2 |

| Molecular Weight | 218.4 g/mol |

| IUPAC Name | ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane |

| Standard InChI | InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3 |

| Standard InChI Key | SPCHDFGQKLHKIZ-UHFFFAOYSA-N |

| SMILES | CO[Si](C)(C=C)O[Si](C)(C=C)OC |

| Canonical SMILES | CO[Si](C)(C=C)O[Si](C)(C=C)OC |

Introduction

Chemical Structure and Molecular Characteristics

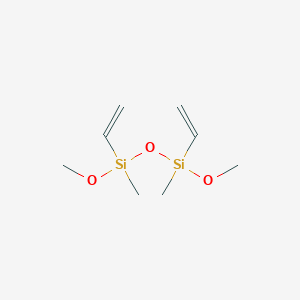

The compound features a central disiloxane (Si–O–Si) backbone with two silicon atoms, each bonded to a methoxy (–OCH₃), methyl (–CH₃), and vinyl (–CH=CH₂) group. This arrangement creates a symmetrical structure (Fig. 1), with the molecular formula C₈H₁₈O₃Si₂ and a molecular weight of 218.39772 g/mol .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 104–108°C (at 115 mmHg) | |

| Molecular Formula | C₈H₁₈O₃Si₂ | |

| Molecular Weight | 218.39772 g/mol | |

| Hazard Classification | F+ (Highly Flammable) |

The presence of both electron-donating (methoxy) and reactive (vinyl) groups confers dual functionality, making it valuable for crosslinking reactions and polymer synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit synthetic routes for this compound are sparsely documented, analogous disiloxanes are typically prepared via hydrolysis-condensation of chlorosilane precursors. A plausible pathway involves:

-

Methoxylation: Reaction of dichlorosilane intermediates with methanol to introduce methoxy groups.

-

Vinylation: Substitution of remaining chlorine atoms with vinyl groups using Grignard reagents or vinylmagnesium bromide.

-

Condensation: Controlled hydrolysis of intermediate silanols to form the Si–O–Si linkage .

Reaction conditions (temperature, solvent, catalyst) critically influence yield and purity. For instance, acid or base catalysts may accelerate condensation, while inert atmospheres prevent premature polymerization of vinyl groups .

Industrial Manufacturing

Industrial production scales these reactions using continuous-flow reactors to enhance efficiency. Key considerations include:

-

Purification: Distillation under reduced pressure (as indicated by its boiling point) .

-

Stabilization: Addition of radical inhibitors to prevent vinyl group polymerization during storage.

Chemical Reactivity and Functionalization

Vinyl Group Reactivity

The vinyl (–CH=CH₂) substituents enable participation in:

-

Hydrosilylation: Catalytic addition of Si–H bonds across the double bond, forming Si–C linkages .

-

Radical Polymerization: Initiated by peroxides or UV light, yielding polysiloxane networks.

-

Epoxidation: Reaction with peracids to form epoxide derivatives for further functionalization.

Methoxy Group Reactivity

Methoxy groups (–OCH₃) undergo:

-

Nucleophilic Substitution: Replacement with alkoxy, amino, or thiol groups under acidic/basic conditions.

-

Transesterification: Exchange with higher alcohols in the presence of transition metal catalysts.

Applications in Materials Science

Silicone Elastomers

The compound serves as a crosslinker in heat-cured silicone rubbers. Its dual vinyl and methoxy groups enable:

-

Covalent Crosslinking: Via platinum-catalyzed hydrosilylation with Si–H functional polysiloxanes.

-

Moisture-Cured Networks: Methoxy groups hydrolyze in humid environments, forming silanol (Si–OH) intermediates that condense into Si–O–Si bonds .

Hybrid Organic-Inorganic Polymers

Copolymerization with organic monomers (e.g., styrene, acrylates) produces materials combining silicone thermal stability with organic flexibility. Applications include:

-

Protective Coatings: Enhanced resistance to UV and oxidative degradation.

-

Dielectric Materials: Low dielectric constants for electronics insulation .

Comparative Analysis with Related Disiloxanes

Table 2: Structural and Functional Comparisons

| Compound | Substituents | Key Applications |

|---|---|---|

| 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane | –OCH₃, –CH₃, –CH=CH₂ | Crosslinkers, coatings |

| 1,3-Dimethyl-1,3-diphenyldisiloxane | –CH₃, –C₆H₅ | Ligands, catalysts |

| 1,1,3,3-Tetraphenyldisiloxane | –C₆H₅ | High-temperature lubricants |

The methoxy and vinyl groups in the target compound provide greater reactivity than phenyl-substituted analogs, enabling its use in dynamic curing systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume